N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide
Description
N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a tert-butyl group and a cyclopropylacetamide moiety attached to a methoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.
Properties
IUPAC Name |
N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)19-21-10-9-17(23-19)22-18(24)12-14-11-16(14)13-5-7-15(25-4)8-6-13/h5-10,14,16H,11-12H2,1-4H3,(H,21,22,23,24)/t14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRIGTRZIQMOED-HOCLYGCPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)NC(=O)CC2CC2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC=CC(=N1)NC(=O)C[C@@H]2C[C@H]2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-tert-butylpyrimidine and 4-methoxyphenylcyclopropane.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at controlled temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing large-scale chromatographic methods or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the cyclopropyl moiety, potentially yielding dihydropyrimidine or cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine or cyclopropane derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Explored for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Drug Design: Used in the design and development of new drugs with improved efficacy and safety profiles.
Industry
Material Science:
Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action of N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylpyrimidin-4-yl)-2-phenylacetamide: Lacks the cyclopropyl and methoxy groups, potentially altering its biological activity.
N-(2-tert-butylpyrimidin-4-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.
Uniqueness
N-(2-tert-butylpyrimidin-4-yl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide is unique due to its combination of a tert-butylpyrimidine ring and a cyclopropylacetamide moiety with a methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
